molecular formula C14H15Cl4NO12S2 B15212656 5,5'-(Azanediylbis(sulfonyl))bis(2,4-dichlorobenzoic acid) tetrahydrate CAS No. 94419-31-5

5,5'-(Azanediylbis(sulfonyl))bis(2,4-dichlorobenzoic acid) tetrahydrate

Cat. No.: B15212656
CAS No.: 94419-31-5
M. Wt: 595.2 g/mol
InChI Key: MJQBEOKHFDYGSL-UHFFFAOYSA-N
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Description

5,5’-(Azanediylbis(sulfonyl))bis(2,4-dichlorobenzoic acid) tetrahydrate is a complex organic compound with the molecular formula C14H15Cl4NO12S2 and a molecular weight of 595.21 . This compound is known for its unique structure, which includes two sulfonyl groups and two dichlorobenzoic acid moieties connected by an azanediyl bridge. It is primarily used in research and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-(Azanediylbis(sulfonyl))bis(2,4-dichlorobenzoic acid) tetrahydrate typically involves the reaction of 2,4-dichlorobenzoic acid with a sulfonylating agent in the presence of a base. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or acetonitrile . The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

5,5’-(Azanediylbis(sulfonyl))bis(2,4-dichlorobenzoic acid) tetrahydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfides, and substituted benzoic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5,5’-(Azanediylbis(sulfonyl))bis(2,4-dichlorobenzoic acid) tetrahydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5’-(Azanediylbis(sulfonyl))bis(2,4-dichlorobenzoic acid) tetrahydrate involves its interaction with specific molecular targets and pathways. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The dichlorobenzoic acid moieties may also interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 3,3’-[iminobis(sulfonyl)]bis[4,6-dichloro-]: Similar structure but lacks the tetrahydrate form.

    [1,1’-Biphenyl]-4,4’-dicarboxylic acid, 2-hydroxy-: Different functional groups but similar aromatic structure.

    3,3’-Dimethyl-[1,1’-biphenyl]-2,2’-dicarboxylic acid: Similar biphenyl structure but different substituents.

Uniqueness

5,5’-(Azanediylbis(sulfonyl))bis(2,4-dichlorobenzoic acid) tetrahydrate is unique due to its combination of sulfonyl and dichlorobenzoic acid groups, which confer distinct chemical and biological properties. Its tetrahydrate form also adds to its uniqueness, affecting its solubility and stability .

Properties

CAS No.

94419-31-5

Molecular Formula

C14H15Cl4NO12S2

Molecular Weight

595.2 g/mol

IUPAC Name

5-[(5-carboxy-2,4-dichlorophenyl)sulfonylsulfamoyl]-2,4-dichlorobenzoic acid;tetrahydrate

InChI

InChI=1S/C14H7Cl4NO8S2.4H2O/c15-7-3-9(17)11(1-5(7)13(20)21)28(24,25)19-29(26,27)12-2-6(14(22)23)8(16)4-10(12)18;;;;/h1-4,19H,(H,20,21)(H,22,23);4*1H2

InChI Key

MJQBEOKHFDYGSL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl)Cl)Cl)C(=O)O.O.O.O.O

Origin of Product

United States

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